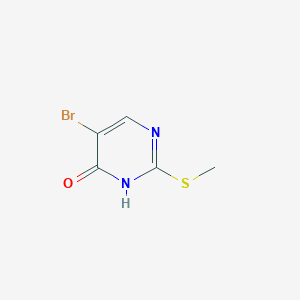

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Overview

Description

“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H5BrN2OS . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES stringCSc1ncc(Br)c(n1)C(O)=O and CSC1=NC=C(C=N1)Br . Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 205.08 g/mol . The melting point ranges from 64.0°C to 68.0°C .Scientific Research Applications

Tautomeric Forms and Crystal Structures

Research on derivatives of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has revealed their ability to adopt different tautomeric forms in crystals, influenced by coformers. Studies have focused on the hydrogen-bonding patterns in such compounds, exploring their interactions within crystal packings through synthon-based patterns related to Watson-Crick base pairs (Gerhardt & Bolte, 2016).

Antimicrobial Applications

Compounds derived from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one have been synthesized and incorporated into polyurethane varnishes and printing ink pastes to test their antimicrobial efficacy. These studies demonstrated that the compounds exhibit strong antimicrobial effects, offering potential for use in protective coatings and inks (El‐Wahab et al., 2015).

Synthesis of Biheterocycles

Research into the synthesis of (1,2,3‐triazol-1-yl)methylpyrimidines from 5-Bromo compounds has led to the creation of new series of biheterocycles, demonstrating the versatility of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one derivatives in generating diverse molecular structures with potential biological applications (Aquino et al., 2017).

Novel Thiazolo Derivatives

The compound's derivatives have been used in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, highlighting the compound's utility in generating new chemical entities with potential pharmacological properties (Studzińska et al., 2014).

One-Pot Synthesis Applications

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has been utilized in a one-pot, microwave-assisted synthesis process to produce Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, demonstrating an efficient methodology for creating compounds with potential biological activity (Dabiri et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

The compound interacts with its targets, the kinases, by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction can lead to the inhibition of kinase function, which is closely linked to tumor proliferation and survival . Therefore, kinase inhibition represents an effective treatment for cancer .

Biochemical Pathways

The affected pathways are those regulated by kinases. Kinases play a crucial role in many biochemical pathways, including those involved in cell growth, division, and survival. By inhibiting kinases, the compound can disrupt these pathways and prevent tumor proliferation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of kinase activity. This inhibition can disrupt the normal functioning of cells, particularly those involved in tumor growth and survival . As a result, the compound can potentially be used as an effective treatment for cancer .

properties

IUPAC Name |

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWYXOEVKZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286660 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | |

CAS RN |

81560-03-4 | |

| Record name | 81560-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)